molecular formula C9H11BrN2O2 B13622544 4-Bromo-2-(oxan-4-yloxy)pyrimidine

4-Bromo-2-(oxan-4-yloxy)pyrimidine

Cat. No.: B13622544
M. Wt: 259.10 g/mol
InChI Key: MYWZQAISPGEBDU-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxan-4-yloxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromo group at the 4-position and an oxan-4-yloxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(oxan-4-yloxy)pyrimidine typically involves the reaction of 4-bromo-2-chloropyrimidine with oxan-4-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the oxan-4-yloxy group. The reaction can be represented as follows:

4-Bromo-2-chloropyrimidine+Oxan-4-olBase, RefluxThis compound\text{4-Bromo-2-chloropyrimidine} + \text{Oxan-4-ol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Bromo-2-chloropyrimidine+Oxan-4-olBase, Reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(oxan-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The oxan-4-yloxy group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Products include oxidized derivatives of the oxan-4-yloxy group.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxan-4-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromo and oxan-4-yloxy groups can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

    4-Bromo-2-(oxan-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Bromo-2-(oxan-4-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

    4-Bromo-2-(oxan-4-yloxy)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.

Uniqueness: 4-Bromo-2-(oxan-4-yloxy)pyrimidine is unique due to the presence of both a bromo group and an oxan-4-yloxy group on the pyrimidine ring. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

4-bromo-2-(oxan-4-yloxy)pyrimidine

InChI

InChI=1S/C9H11BrN2O2/c10-8-1-4-11-9(12-8)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2

InChI Key

MYWZQAISPGEBDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NC=CC(=N2)Br

Origin of Product

United States

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